N-Nitrosomethyl-(2-tosyloxyethyl) amine
Description
Contextualization within N-Nitroso Compound Chemistry and Reactivity
N-nitroso compounds (NOCs) are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. nih.govevitachem.com This functional group imparts a distinct reactivity to the molecule. The chemistry of NOCs is diverse, encompassing reactions such as denitrosation, rearrangement, and, most notably, acting as alkylating agents. sci-hub.se The biological and chemical activity of many N-nitroso compounds is linked to their ability to generate electrophilic species. acs.org The enzymatic α-hydroxylation of some N-nitrosamines can lead to the formation of unstable intermediates that decompose to yield DNA-alkylating agents. nih.govacs.org
N-Nitrosomethyl-(2-tosyloxyethyl)amine fits within this class, possessing the characteristic N-nitroso functionality. Its reactivity is further modulated by the presence of the tosyloxyethyl group.
Significance in Advanced Organic Synthesis and Mechanistic Investigations
The significance of N-Nitrosomethyl-(2-tosyloxyethyl)amine in advanced organic synthesis stems primarily from its nature as a potent electrophile. The tosylate group is an excellent leaving group, making the ethyl moiety susceptible to nucleophilic attack. evitachem.com This property allows the compound to serve as a precursor for introducing the N-methyl-N-nitroso-2-aminoethyl group into various molecular scaffolds.
From a mechanistic standpoint, this compound serves as a valuable probe for studying the intricacies of nucleophilic substitution reactions and the influence of the N-nitroso group on the reactivity of the molecule. Its structural similarity to known biologically active N-nitroso compounds also makes it a subject of interest in studies aimed at understanding the molecular mechanisms of action of this class of compounds. evitachem.com
Overview of Key Research Avenues for Activated Amine Derivatives
The study of activated amine derivatives, such as N-Nitrosomethyl-(2-tosyloxyethyl)amine, is a vibrant area of research. Key avenues of investigation include:
Development of Novel Synthetic Methodologies: Researchers are continuously exploring new ways to synthesize and utilize activated amines for the construction of complex organic molecules, including heterocycles and other pharmacologically relevant structures. atomfair.com
Mechanistic Elucidation: Detailed studies are underway to understand the reaction mechanisms of activated amines with various nucleophiles and other reagents. This includes investigating the role of catalysts, solvents, and substituent effects on reaction outcomes. sci-hub.se
Biological and Medicinal Chemistry: Activated amine derivatives are often investigated for their potential biological activities. This includes their use as probes to study biological processes and as starting materials for the synthesis of potential therapeutic agents. acs.org
Detailed Research Findings
The synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine is a multi-step process that begins with the tosylation of a suitable precursor, followed by nitrosation.
A general and efficient method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as tert-butyl nitrite (B80452) (TBN), under solvent-free conditions. rsc.org This method offers a broad substrate scope and proceeds with excellent yields. rsc.org
The synthesis of the target compound specifically involves the nitrosation of methyl-(2-tosyloxyethyl)amine. This precursor is prepared by the reaction of an appropriate starting material with tosyl chloride. The subsequent nitrosation is typically carried out using nitrous acid or other nitrogen oxides under controlled temperature and pH conditions to ensure the selective formation of the desired N-nitrosamine. evitachem.com
The reactivity of N-Nitrosomethyl-(2-tosyloxyethyl)amine is dominated by its electrophilic character. The carbon atom alpha to the tosylate group is highly susceptible to nucleophilic attack, leading to the displacement of the tosylate anion. This reactivity makes it a useful reagent for the alkylation of various nucleophiles.
While specific synthetic applications of N-Nitrosomethyl-(2-tosyloxyethyl)amine are not extensively documented in publicly available literature, its reactivity profile suggests its potential use in the synthesis of more complex molecules where the introduction of a functionalized ethylamine (B1201723) moiety is desired.
Properties
CAS No. |
66398-63-8 |
|---|---|
Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-[methyl(nitroso)amino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H14N2O4S/c1-9-3-5-10(6-4-9)17(14,15)16-8-7-12(2)11-13/h3-6H,7-8H2,1-2H3 |
InChI Key |
SUJOMVHQTCCFTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)N=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)N=O |
Other CAS No. |
66398-63-8 |
Synonyms |
4-toluenesulfonate N-nitrosomethyl-(2-hydroxyethyl)amine ester N-nitrosomethyl-(2-hydroxyethyl)amine 4-toluenesulfonate ester NMHEATs |
Origin of Product |
United States |
Synthetic Methodologies for N Nitrosomethyl 2 Tosyloxyethyl Amine
Precursor Synthesis and Functionalization Strategies
The foundation of the target molecule is an N-methylated hydroxyethyl (B10761427) amine structure, which must first be synthesized and then functionalized with a tosylate group. The tosylate group is an excellent leaving group, making the hydroxyl position reactive for subsequent nucleophilic substitution reactions if desired, though for the purpose of this synthesis, it is the final functional group on the ethyl chain. wikipedia.org
The primary aminoalcohol precursor required is 2-(methylamino)ethanol, also known as N-methylethanolamine. cdhfinechemical.commerckmillipore.comsigmaaldrich.com This compound serves as a fundamental building block in various chemical syntheses. medchemexpress.comwikipedia.org
A common and industrially viable method for its preparation involves the reaction of ethylene (B1197577) oxide with a concentrated aqueous solution of methylamine (B109427). nih.gov This reaction is an epoxide ring-opening mechanism where the nucleophilic methylamine attacks one of the carbon atoms of the ethylene oxide ring, leading to the formation of the N-C bond and subsequent protonation of the oxygen atom to yield the hydroxyl group. The reaction is typically conducted with cooling to manage its exothermic nature.
An alternative approach involves the reaction of an appropriate oxirane, such as 4-isopropylthiophenyloxirane, with methylamine in a solvent like methanol (B129727) at elevated temperatures in a sealed tube. prepchem.com While the substituent on the oxirane is different, the underlying principle of nucleophilic ring-opening by methylamine remains the same, demonstrating the versatility of this method for creating substituted 2-hydroxyethylamines. google.com
Table 1: Selected Synthesis Methods for 2-(Methylamino)ethanol and Analogues
| Reactants | Reagents/Solvents | Conditions | Product | Reference |
|---|---|---|---|---|
| Ethylene oxide, Methylamine | Concentrated aqueous solution | Cooling | 2-(Methylamino)ethanol | nih.gov |
| 4-Isopropylthiophenyloxirane, Methylamine | Methanol | 70°C, sealed tube, 41 hours | N-methyl-N-[2-(4-isopropylthiophenyl)-2-hydroxyethyl]amine | prepchem.com |
| 1,2-Diphenylglyoxal monoanilide Schiff base | Sodium borohydride, Anhydrous zinc chloride, Toluene | Heating | Substituted 2-hydroxyethylamine | google.com |
Once the aminoalcohol precursor, 2-(methylamino)ethanol, is obtained, the next step is the selective tosylation of the primary hydroxyl group. This reaction introduces the p-toluenesulfonyl (tosyl) group, converting the alcohol into a tosylate. wikipedia.org The challenge in this step lies in the regioselectivity, as both the hydroxyl oxygen and the secondary amine nitrogen are nucleophilic and can potentially react with the tosylating agent, typically p-toluenesulfonyl chloride (TsCl).
To achieve selective O-tosylation over N-tosylation, reaction conditions must be carefully chosen. The choice of base and solvent system is critical. Research into the tosylation of 2-amino alcohols has shown that different conditions favor different outcomes. nih.gov For instance, one effective method for the direct transformation of 2-amino alcohols involves using potassium carbonate as the base in acetonitrile. nih.gov Another successful procedure employs a two-phase system of aqueous potassium hydroxide (B78521) and dichloromethane, which can favor the desired reaction on less sterically hindered amino alcohols. nih.gov The use of amine-free conditions, for example with 4-methylpyridine (B42270) N-oxide as a catalyst, can also be employed to synthesize sulfonates from alcohols. organic-chemistry.org
For more sterically hindered alcohols, stronger conditions or different reagents might be necessary, such as using tosyl anhydride (B1165640) catalyzed by ytterbium(III) trifluoromethanesulfonate (B1224126) or adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) along with a base like triethylamine. organic-chemistry.orgrsc.org
Table 2: Conditions for Regioselective Tosylation of Alcohols
| Substrate Type | Reagents & Catalysts | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| Less hindered 2-amino alcohols | TsCl, Potassium hydroxide (KOH) | Water/Dichloromethane (CH₂Cl₂) | High yield of N-tosyl aziridine (B145994) (via bis-tosylation and cyclization) | nih.gov |
| Higher substituted 2-amino alcohols | TsCl, Potassium carbonate (K₂CO₃) | Acetonitrile | Good yield of N-tosyl aziridine | nih.gov |
| General alcohols | TsCl, 4-Methylpyridine N-oxide | Dichloromethane (CH₂Cl₂) | Amine-free sulfonylation, high yields | organic-chemistry.org |
| Primary and secondary alcohols | Toluenesulfonic acid anhydride, Ytterbium(III) trifluoromethanesulfonate | Not specified | High yields under neutral, mild conditions | organic-chemistry.org |
| General alcohols | p-Toluenesulfonyl chloride (TsCl), Triethylamine, 4-Dimethylaminopyridine (DMAP) | Dichloromethane (CH₂Cl₂) | Standard tosylation procedure | rsc.org |
N-Nitrosation Approaches for Secondary Amines
The final key transformation is the N-nitrosation of the secondary amine intermediate, N-methyl-(2-tosyloxyethyl)amine. This reaction converts the secondary amine functionality (-NH) into an N-nitrosamine (-N-N=O). chemistrysteps.comlibretexts.org This is a well-established class of reaction for secondary amines, both aliphatic and aromatic. libretexts.org The process involves the reaction of the amine with a nitrosating agent, which acts as a source for the nitrosonium ion (NO⁺) or a related electrophilic species. chemistrysteps.comwikipedia.org
The most conventional method for N-nitrosation utilizes nitrous acid (HNO₂), which is typically generated in situ from a salt like sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). chemistrysteps.comwikipedia.org In the acidic medium, nitrite is converted to nitrous acid, which is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). chemistrysteps.com The lone pair of electrons on the nitrogen of the secondary amine then performs a nucleophilic attack on the nitrosonium ion, followed by deprotonation of the resulting ammonium (B1175870) ion to yield the stable N-nitrosamine. chemistrysteps.comwikipedia.org
Unlike primary amines which typically decompose to form diazonium cations, secondary amines form stable N-nitrosamine products under these conditions. chemistrysteps.comwikipedia.org
The efficiency of N-nitrosation is highly dependent on the reaction parameters. Careful optimization is required to maximize the yield of the desired N-nitrosomethyl-(2-tosyloxyethyl)amine.
Reagent Stoichiometry : The molar ratio of the amine to the nitrosating agent is a critical factor. Often, a slight excess of the nitrite source is used to ensure complete conversion of the amine. nih.gov However, the concentration of both the amine and the nitrosating agent influences the reaction rate.
Temperature : Nitrous acid is unstable, so the reaction is frequently carried out at low temperatures, such as 0-10 °C, to prevent its decomposition and control the reaction rate. chemistrysteps.comlibretexts.org
Catalysis : The nitrosation reaction can be catalyzed by certain nucleophiles, such as bromide or thiocyanate (B1210189) ions, which can form more potent nitrosating agents (e.g., nitrosyl bromide, NOBr) in solution, thereby accelerating the reaction. wikipedia.org
Process Optimization : In a broader context, minimizing the contact time between reactants that can form nitrosamines and considering alternative synthesis methods like direct compression over wet granulation (in pharmaceutical manufacturing) can reduce unwanted nitrosamine (B1359907) formation. senpharma.vn
The solvent and pH of the reaction medium have a profound impact on the rate and outcome of N-nitrosation.
pH Control : The pH is arguably the most critical parameter. The rate of nitrosation of secondary amines by nitrous acid is typically maximal in weakly acidic conditions, with an optimal range often cited as pH 3-5. usp.orgusp.org In this range, there is a sufficient concentration of the active nitrosating agent (HONO and its derivatives) without excessive protonation of the secondary amine substrate. sci-hub.se If the pH is too high (e.g., >7), the concentration of nitrous acid becomes negligible as the equilibrium shifts toward the unreactive nitrite ion (NO₂⁻), drastically slowing the reaction. usp.orgusp.org Conversely, at very low pH, the amine becomes fully protonated (R₂NH₂⁺), rendering it non-nucleophilic and thus unreactive towards the nitrosating agent. sci-hub.se
Solvation Effects : The choice of solvent can significantly alter nitrosation rates. Reactions performed in many organic solvents (e.g., chloroform, ethyl acetate, acetonitrile, dioxane) have been observed to be much faster than in a standard aqueous buffer. jst.go.jp This acceleration is attributed to the ability of organic solvents to suppress the ionization of nitrous acid, thereby increasing the concentration of the active, un-ionized form. jst.go.jp For instance, a 25% acetonitrile-containing aqueous system produced significantly more N-nitrosodiethylamine compared to a control citrate (B86180) buffer at pH 4. jst.go.jp The polarity and hydrogen-bonding properties of the solvent influence the stability and reactivity of the nitrosamine product and the reacting species. uw.edu.pl While aqueous media are common, using non-aqueous or mixed-solvent systems can be a key strategy for optimizing the synthesis. usp.orgjst.go.jp
Table 3: Influence of pH and Solvent on N-Nitrosation
| Parameter | Condition | Effect on Nitrosation Rate | Rationale/Mechanism | Reference |
|---|---|---|---|---|
| pH | Optimal (pH 3-5) | Maximum | Balances concentration of active nitrosating agent (HONO) and unprotonated amine. | usp.orgusp.org |
| High (pH > 7) | Very Low / Negligible | Nitrosating agent exists as unreactive nitrite ion (NO₂⁻). | usp.orgusp.org | |
| Low (pH < 3) | Decreases | Amine substrate is protonated (R₂NH₂⁺) and becomes non-nucleophilic. | sci-hub.se | |
| Solvent | Organic Solvents (e.g., Chloroform, Acetonitrile, Dioxane) vs. Aqueous Buffer | Increased | Suppresses ionization of nitrous acid, increasing the concentration of the active nitrosating species. | jst.go.jp |
| Aqueous systems with organic co-solvents (e.g., 25% Acetonitrile) | Increased | Increases concentration of nitrous acid compared to buffer alone. | jst.go.jp | |
| Aprotic Solvents | Can facilitate rearrangement | Lewis acid catalysts can be used in aprotic solvents for related reactions. | sci-hub.se |
Alternative and Non-Conventional Nitrosation Methodologies
Beyond traditional nitrosation approaches that often rely on acidic conditions and nitrite salts, alternative methods offer milder conditions, improved safety profiles, and unique reactivity. These non-conventional methodologies are pivotal for synthesizing complex or sensitive N-nitroso compounds like N-Nitrosomethyl-(2-tosyloxyethyl) amine.
Electrochemical N-Nitrosation
Electrochemical synthesis represents a modern and green alternative for the N-nitrosation of secondary amines. nih.govcardiff.ac.uk This technique avoids the need for harsh chemical nitrosating agents, often replacing them with electricity to drive the reaction. bohrium.comresearchgate.net
Recent advancements have highlighted the use of flow electrochemistry for the synthesis of N-nitroso compounds from their corresponding secondary amines. nih.govbohrium.com In a typical setup, a solution of the secondary amine precursor, in this case, methyl-(2-tosyloxyethyl) amine, in a solvent like acetonitrile, and an aqueous solution of a simple nitrite salt, such as sodium nitrite (NaNO₂), are pumped through an electrochemical reactor. cardiff.ac.uk The process often utilizes an undivided cell with graphite (B72142) and nickel electrodes. cardiff.ac.ukbohrium.com
The core of the method involves the anodic oxidation of the nitrite ion (NO₂⁻) to generate nitrogen monoxide (•NO) radicals. researchgate.net These radicals can then lead to the formation of the nitrosating agent in situ. This approach is advantageous as it can be performed at ambient temperatures and often eliminates the need for supporting electrolytes or strong acids, which might otherwise degrade the tosylate group in the target molecule. cardiff.ac.ukresearchgate.net Yields for various N-nitrosamines using this method have been reported to be as high as 99%. nih.govbohrium.com
Another electrochemical approach employs nitromethane (B149229) (CH₃NO₂) as the nitrosating reagent under metal-free and oxidant-free conditions, further broadening the scope of electrochemical N-nitrosation. rsc.org
Table 1: Key Parameters in Electrochemical N-Nitrosation of Secondary Amines
| Parameter | Description | Example Condition | Source |
| Nitrosating Source | The chemical species that provides the nitroso group. | Sodium nitrite (NaNO₂) or Nitromethane (CH₃NO₂) | nih.gov, rsc.org |
| Solvent System | The medium in which the reaction is conducted. | Acetonitrile/Water | nih.gov, bohrium.com |
| Electrodes | Materials used for the anode and cathode. | Graphite (Anode), Nickel (Cathode) | bohrium.com, cardiff.ac.uk |
| Reaction Conditions | Temperature, current, and flow rate. | Ambient temperature, constant current (e.g., 50 mA) | cardiff.ac.uk |
| Advantages | Benefits over traditional methods. | Mild conditions, no strong acids, high yields, green chemistry. | bohrium.com, researchgate.net |
Transnitrosation Reactions for N-Nitroso Group Transfer
Transnitrosation is a chemical reaction involving the transfer of a nitroso (NO) group from one molecule (the NO donor) to another (the NO acceptor). nih.govrsc.org While extensively studied in biological systems, particularly with S-nitrosothiols (RSNOs), the principle can be applied to organic synthesis. nih.govnih.gov This method allows for the formation of N-nitrosamines under potentially neutral or physiological pH conditions. nih.gov
The mechanism of transnitrosation from an S-nitrosothiol to an amine is believed to proceed via nucleophilic attack of the amine on the nitroso-nitrogen of the S-nitrosothiol. rsc.org The efficiency of this transfer can be influenced by several factors, including the pKa of the accepting amine and the electrophilicity of the nitrosylating agent. nih.gov Electron-withdrawing groups on the NO-donor can promote the reaction. rsc.org
For the synthesis of this compound, a suitable NO-donor would be required to react with the precursor amine, methyl-(2-tosyloxyethyl)amine. Potential donors could include N-nitrososulfonamides or other activated N-nitroso compounds, which have been shown to be effective for transnitrosation under mild conditions. organic-chemistry.org
Table 2: Examples of N-Nitroso Group Donors for Transnitrosation
| NO-Donor Class | Specific Example | Key Features | Source |
| S-Nitrosothiols | S-Nitroso-N-acetylpenicillamine (SNAP) | Readily transfers NO group to thiols; mechanism involves thiolate anion attack. | rsc.org |
| N-Nitrosoindoles | N/A | Can transfer nitroso groups to nucleophilic sites on purine (B94841) bases at physiological pH. | nih.gov |
| N-Nitrososulfonamides | N/A | Can be used as a chemical reagent for transnitrosation under mild experimental conditions. | organic-chemistry.org |
| tert-Butyl nitrite (TBN) | tert-Butyl nitrite | Efficient for N-nitrosation under solvent-, metal-, and acid-free conditions. | rsc.org |
Isolation and Purification Techniques for Synthetic Intermediates and Final Product
The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a product with high purity, suitable for accurate characterization. The reactive nature of the nitroso functional group and the potential sensitivity of the tosylate moiety necessitate carefully chosen purification methods. aquigenbio.com
Common laboratory techniques for purification include:
Column Chromatography: This is a standard and widely used method for separating organic compounds. aquigenbio.com For N-nitrosamines, silica (B1680970) gel is often used as the stationary phase, with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) chosen to effectively separate the desired product from unreacted starting materials and byproducts. bohrium.com
Recrystallization: If the final product or a key intermediate is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
In-line Acidic Extraction: For syntheses conducted in flow chemistry systems, such as electrochemical nitrosation, in-line purification can be integrated. nih.govresearchgate.net This involves passing the reaction mixture through a system that uses an acidic solution to extract and separate the product. researchgate.net
Thermal Decomposition: In some industrial contexts, N-nitroso compounds can be removed from a product mixture by heating it to a temperature at which the nitrosamine decomposes, but the desired compound remains stable. google.com The applicability of this method would depend on the relative thermal stabilities of this compound and any impurities.
Azeotropic Distillation: This technique can be used to separate N-nitroso compounds from a reaction mixture by distillation with another substance, such as steam, forming an azeotrope. This is particularly useful for removing lower molecular weight nitrosamines. google.com
Characterization of the purified product is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. aquigenbio.com
Table 3: Summary of Purification Techniques
| Technique | Principle | Applicability for this compound | Source |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Primary method for purifying the final product and intermediates from reaction mixtures. | bohrium.com, aquigenbio.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Applicable if the target compound or its intermediates are crystalline solids. | aquigenbio.com |
| In-line Acidic Extraction | Liquid-liquid extraction integrated into a flow synthesis setup. | Potentially useful for continuous electrochemical synthesis processes. | nih.gov, researchgate.net |
| Thermal Decomposition | Selective decomposition of N-nitroso impurities at elevated temperatures. | Dependent on the thermal stability profile of the target compound versus impurities. | google.com |
Mechanistic Investigations of N Nitrosomethyl 2 Tosyloxyethyl Amine Reactivity
Electrophilic Activation Pathways and Alkylating Species Formation
The reactivity of N-nitrosamines is frequently initiated through an activation process that converts the relatively stable parent molecule into a potent electrophile. This transformation is a critical step, as it generates the species responsible for alkylating biological nucleophiles.
A predominant pathway for the bioactivation of N-nitrosamines is enzymatic alpha-hydroxylation. acs.orgnih.govpnas.orgresearchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes, a superfamily of hemeproteins involved in the metabolism of a wide array of xenobiotics. nih.govfrontiersin.orgimpactfactor.orgnih.govacs.org The reaction involves the oxidation of a carbon atom positioned alpha (α) to the N-nitroso group. acs.orgresearchgate.net
The initial product of this enzymatic reaction is an α-hydroxynitrosamine. acs.orgdatapdf.com This intermediate is characteristically unstable and undergoes spontaneous, non-enzymatic decomposition. acs.orgpnas.org The generally accepted mechanism involves the following steps:
Spontaneous Decomposition: The resulting α-hydroxynitrosamine is unstable and breaks down. acs.orgdatapdf.com
Formation of Intermediates: The decomposition releases a carbonyl compound (an aldehyde or ketone) and a monoalkylnitrosamine. acs.org The monoalkylnitrosamine is also transient and rapidly rearranges. acs.org
This α-hydroxylation pathway is considered a crucial activation route for many carcinogenic nitrosamines, as it directly leads to the formation of highly reactive electrophilic species. pnas.orgnih.gov Although it is a general mechanism, its efficiency can be influenced by the specific structure of the nitrosamine (B1359907), with factors like steric hindrance at the α-carbon potentially inhibiting the reaction. acs.orgnih.gov
Following α-hydroxylation, the decomposition cascade of the unstable α-hydroxynitrosamine proceeds to generate even more reactive intermediates. The transient monoalkylnitrosamine formed after the release of a carbonyl compound undergoes a prototropic shift, leading to the formation of an alkyldiazohydroxide. nih.gov This species, in turn, is a precursor to a highly electrophilic alkyldiazonium ion. acs.orgdatapdf.comnih.gov
The formation of the diazonium ion is a pivotal event in the activation pathway. researchgate.netnih.gov Alkanediazonium ions are exceptionally unstable and readily decompose, releasing molecular nitrogen (N₂), a thermodynamically very stable molecule. orgoreview.com This decomposition results in the formation of a carbocation. nih.govorgoreview.com
The reaction sequence can be summarized as:
α-Hydroxynitrosamine → [Monoalkylnitrosamine + Carbonyl Compound] → Alkyldiazohydroxide → Alkyldiazonium Ion → Carbocation + N₂
This carbocation is the ultimate alkylating agent, a powerful electrophile capable of reacting with various cellular nucleophiles. nih.gov The generation of these reactive intermediates is not limited to metabolic activation. Primary amines, for example, react with nitrosating agents to form short-lived, highly reactive diazonium ions that decompose via similar pathways. europa.eu The instability of aliphatic diazonium salts means they typically cannot be isolated and react immediately upon formation. orgoreview.com
The structure of N-Nitrosomethyl-(2-tosyloxyethyl)amine contains a p-toluenesulfonyloxy (tosyloxy or OTs) group, which is known to be an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comaklectures.comlibretexts.orgpitt.edu A good leaving group is a species that can detach from a molecule with its bonding electrons and remain stable in solution. The stability of the tosylate anion (TsO⁻) arises from the delocalization of its negative charge across three oxygen atoms via resonance, making it the conjugate base of a strong acid (p-toluenesulfonic acid) and therefore a weak base. masterorganicchemistry.comaklectures.com
The presence of this highly effective leaving group on the ethyl chain introduces a chemical reactivity pathway that is independent of the enzymatic α-hydroxylation. The molecule can undergo direct nucleophilic substitution or elimination reactions, where the tosyloxy group is displaced. This intrinsic reactivity means that N-Nitrosomethyl-(2-tosyloxyethyl)amine can act as an alkylating agent without prior metabolic activation. datapdf.comevitachem.com
Research on related compounds has shown that tosylates of hydroxylated nitrosamines are mutagenic without enzymatic activation, suggesting they can directly form reactive electrophiles. datapdf.com The reactivity of a leaving group significantly impacts reaction kinetics. In comparable chemical systems, the rate of nucleophilic substitution can vary dramatically depending on the leaving group.
Table 1: Comparative Reactivity of Common Leaving Groups
| Leaving Group | Abbreviation | Relative Reactivity |
|---|---|---|
| Trifluoromethanesulfonate (B1224126) | OTf | Excellent |
| p-Toluenesulfonate (Tosyl) * | OTs | Excellent |
| Methanesulfonate (Mesyl) | OMs | Excellent |
| Iodide | I | Good |
| Bromide | Br | Good |
| Chloride | Cl | Moderate |
| Hydroxide (B78521) | OH | Poor |
*Leaving group present in N-Nitrosomethyl-(2-tosyloxyethyl)amine. This table illustrates the high reactivity conferred by the tosylate group compared to others, particularly the hydroxyl group from which it is often derived. masterorganicchemistry.compitt.eduacs.org
This built-in reactivity due to the tosyloxy group suggests that the decomposition kinetics of N-Nitrosomethyl-(2-tosyloxyethyl)amine will be significantly influenced by direct displacement reactions, competing with the metabolic activation pathway at the methyl group.
Nucleophilic Attack and Subsequent Transformation Mechanisms
Once reactive electrophilic species are formed from N-Nitrosomethyl-(2-tosyloxyethyl)amine, either through metabolic activation or via direct reactions involving the tosyloxy group, they are susceptible to attack by nucleophiles. The specific pathways of these subsequent transformations are governed by a variety of factors.
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, play a crucial role in directing the transformation mechanisms of nitrosamines and their intermediates. These effects are distinct from purely steric or electronic effects and arise from the geometric constraints on orbital overlap.
In nitrosamine chemistry, one key stereoelectronic consideration is the conformation around the N-N bond, which has a significant barrier to rotation. cdnsciencepub.com This can lead to different environments for the α-protons, influencing their accessibility for enzymatic hydroxylation.
Furthermore, in reactions involving intermediates, stereoelectronic control can dictate the stereochemical outcome. For instance, studies on the reactions of nitrosopiperidine carbanions have shown a strong preference for axial attack by electrophiles. cdnsciencepub.com This high stereoselectivity is attributed to stereoelectronic control, where the transition state is stabilized when the attacking electrophile's trajectory is anti-periplanar to the nitrogen lone pair orbital, rather than purely steric hindrance. cdnsciencepub.com While these studies are on cyclic systems, the underlying principles apply. The preferred trajectory of a nucleophile attacking the carbocation generated from N-Nitrosomethyl-(2-tosyloxyethyl)amine, or attacking the carbon bearing the tosyloxy group, will be influenced by the orientation of adjacent bonds and orbitals to maximize stability in the transition state.
The chemical environment, including the solvent and the presence of catalysts, can profoundly affect the reaction mechanisms of N-Nitrosomethyl-(2-tosyloxyethyl)amine and its intermediates.
Solvent Effects: The choice of solvent can influence reaction rates and even alter the products formed.
Polarity: Polar solvents can stabilize charged intermediates and transition states, such as the diazonium ion and the carbocation, potentially accelerating reactions that proceed through these species.
pH: The acidity or basicity of the medium is critical. The formation of nitrosamines via nitrosating agents like N₂O₃ is highly dependent on pH, typically being more favorable under acidic conditions. europa.eu Conversely, the decomposition of nitrosamines can also be acid-catalyzed. sci-hub.senih.gov The photolytic decomposition of nitrosamines also shows a strong pH dependence. nih.govacs.org
Solvent Cage Effects: In solution, the surrounding solvent molecules can form a "cage" around reactive species. This can promote the recombination of radicals formed during photolysis, leading to lower quantum yields for decomposition in solution compared to the gas phase. nih.govacs.org
Catalytic Effects: Various substances can catalyze the formation or decomposition of nitrosamines.
Nucleophilic Catalysis: The decomposition (denitrosation) of nitrosamines in acidic media can be accelerated by nucleophiles like bromide and thiocyanate (B1210189). nih.gov
Enzymatic Catalysis: As discussed in section 3.1.1, CYP P450 enzymes are the primary catalysts for the metabolic activation of nitrosamines. nih.gov
General Catalysis: Other species can also promote nitrosamine formation. For example, formaldehyde (B43269) and other carbonyl compounds have been shown to catalyze the nitrosation of secondary amines, potentially via the formation of an intermediate iminium ion. nih.govmtu.edu Thiocyanate, found in human saliva, is a particularly effective catalyst for nitrosamine formation. nih.gov
Table 2: Summary of Environmental Effects on Nitrosamine Reactivity
| Factor | Effect | Mechanism/Example | References |
|---|---|---|---|
| Solvent Polarity | Influences reaction rates | Stabilization of charged intermediates (e.g., diazonium ions). | acs.org |
| Solvent pH | Alters reaction pathways and rates | Acid catalysis of nitrosamine formation and decomposition. | europa.eusci-hub.senih.govacs.org |
| Catalysts | Accelerate reactions | Enzymatic (CYP P450), nucleophilic (thiocyanate, halides), or chemical (formaldehyde). | nih.govnih.govnih.govnih.gov |
These factors collectively determine the fate of N-Nitrosomethyl-(2-tosyloxyethyl)amine in a given chemical or biological system, influencing whether it undergoes metabolic activation, direct nucleophilic substitution, or other transformations.
Kinetic and Thermodynamic Profiling of Reaction Networks
Specific reaction rate constants for the decomposition and alkylation pathways of N-Nitrosomethyl-(2-tosyloxyethyl)amine have not been reported in the literature. The decomposition of this molecule is expected to be initiated by the intramolecular cyclization involving the nitrosamino group and the tosyloxyethyl side chain. This is a distinct mechanism from the metabolic α-hydroxylation pathway that is often studied for the activation of carcinogenic nitrosamines like N-nitrosodimethylamine (NDMA). acs.orgnih.gov
The reactivity of N-nitrosamines is known to be significantly influenced by their structure. For instance, in the context of nitrosamine formation (nitrosation), second-order rate constants for the reaction of various secondary amines with the nitrosating agent N₂O₃ are in the range of 10⁷ to 10⁸ M⁻¹s⁻¹. nih.gov While this pertains to the formation and not the decomposition of nitrosamines, it illustrates the high reactivity of the nitrosamine functional group.
The decomposition of N-Nitrosomethyl-(2-tosyloxyethyl)amine is likely to proceed via an intramolecular nucleophilic attack of the nitroso-oxygen onto the β-carbon, facilitated by the excellent leaving group character of the tosylate anion. This would form a cyclic intermediate, a dihydrooxadiazolium ion. Such intermediates are known to be reactive towards nucleophiles. The rate of this initial decomposition step would be dependent on factors such as the solvent polarity and the temperature. In the absence of specific data, a data table for analogous, but distinct, nitrosamine reactions is presented for context.
Interactive Data Table: Reaction Rate Data for Analogous Nitrosamine Processes
| Nitrosamine Process | Compound | Rate Constant (Unit) | Conditions | Note |
| Nitrosation | N-Nitrosodimethylamine (NDMA) formation | 2.3 x 10⁷ - 2.1 x 10⁸ (M⁻¹s⁻¹) | Reaction of secondary amines with N₂O₃ | Illustrates reactivity of the functional group in formation, not decomposition. nih.gov |
| Photolytic Decomposition | N-Nitrosodimethylamine (NDMA) | Follows first-order kinetics at low concentrations (<0.1 mM) | Aqueous solution, UV irradiation | Mechanism is photolytic, not thermal decomposition. nih.gov |
| Decomposition of N-Nitrosomethyl-(2-tosyloxyethyl)amine | N-Nitrosomethyl-(2-tosyloxyethyl)amine | Data not available | Not applicable | Specific kinetic data for the thermal decomposition and alkylation are not available in the literature. |
The energy barriers and the structure of the transition states for the key steps in the reaction of N-Nitrosomethyl-(2-tosyloxyethyl)amine would provide a detailed map of the reaction coordinates. Computational chemistry, through methods like Density Functional Theory (DFT), is a powerful tool for elucidating such parameters. e3s-conferences.org While specific calculations for N-Nitrosomethyl-(2-tosyloxyethyl)amine are not published, analysis of related systems offers valuable insights.
A fundamental energy barrier in nitrosamine chemistry is the rotation around the N-N bond, which has significant double bond character. For NDMA, this barrier is approximately 23 kcal/mol. nih.gov This indicates a high degree of stability for the planar geometry of the nitrosamino group.
For the decomposition of N-Nitrosomethyl-(2-tosyloxyethyl)amine, the key step is the proposed intramolecular cyclization. This would proceed through a transition state where the nitroso-oxygen is forming a bond with the β-carbon, and the C-O bond of the tosyloxy group is breaking. The energy barrier for this step is expected to be significantly lower than for nitrosamines lacking such a β-leaving group, due to the anchimeric assistance provided by the neighboring group participation.
Computational studies on the metabolic activation of other nitrosamines, such as NDMA and N-nitrosopiperidine (NPIP), have calculated activation free energies for their decomposition following α-hydroxylation to be in the range of 25-27 kcal/mol. frontiersin.org The subsequent decomposition of the resulting diazonium ion to a carbocation can have a very low barrier. frontiersin.org It is important to note that this activation mechanism is different from the intramolecular pathway expected for N-Nitrosomethyl-(2-tosyloxyethyl)amine. Transition state calculations for cyclization reactions in natural product synthesis demonstrate the utility of these methods in predicting reaction feasibility and stereochemical outcomes. e3s-conferences.org
Interactive Data Table: Energy Barriers for Analogous Nitrosamine Processes
| Process | Compound/System | Calculated Energy Barrier (kcal/mol) | Computational Method | Note |
| N-N Bond Rotation | N-Nitrosodimethylamine (NDMA) | ~23 | Experimental (NMR) | Fundamental property of the nitrosamino group. nih.gov |
| Decomposition after α-hydroxylation | N-Nitrosodimethylamine (NDMA) | 25.1 | DFT | Represents a metabolic activation pathway, not direct chemical decomposition. frontiersin.org |
| Decomposition after α-hydroxylation | N-Nitrosopiperidine (NPIP) | 27.1 | DFT | Represents a metabolic activation pathway, not direct chemical decomposition. frontiersin.org |
| Intramolecular Cyclization | N-Nitrosomethyl-(2-tosyloxyethyl)amine | Data not available | Not applicable | No specific transition state analysis is available in the literature. |
Reactivity and Synthetic Transformations Utilizing N Nitrosomethyl 2 Tosyloxyethyl Amine
Alkylation Reactions in Organic Synthesis
N-Nitrosomethyl-(2-tosyloxyethyl)amine serves as a potent alkylating agent, capable of introducing a methyl or a 2-(N-methyl-N-nitrosoamino)ethyl group into a variety of nucleophilic substrates. The primary mode of action involves the nucleophilic substitution of the tosylate group. However, the reactivity is significantly influenced by the neighboring N-nitroso group, which can participate in the reaction, leading to distinct mechanistic pathways.
Reaction with Diverse Classes of Nucleophiles
The electrophilic nature of the carbon bearing the tosylate group makes N-Nitrosomethyl-(2-tosyloxyethyl)amine susceptible to attack by a wide range of nucleophiles. The outcome of these reactions is largely dictated by the nature of the nucleophile and the reaction conditions.
While specific studies detailing the reaction of N-Nitrosomethyl-(2-tosyloxyethyl)amine with a broad range of carbon-centered nucleophiles are not extensively documented in readily available literature, its behavior as an alkylating agent suggests it would react with stabilized carbanions. Such nucleophiles, including enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents, would be expected to displace the tosylate group to form a new carbon-carbon bond. The general transformation can be represented as follows:
Enolates: Reaction with an enolate would lead to the formation of a β-(N-methyl-N-nitrosoamino)ethyl substituted carbonyl compound.
Organometallic Reagents: Reagents such as Grignard reagents or organocuprates could potentially couple with the electrophilic center, although side reactions may occur due to the presence of the nitrosamine (B1359907) functionality.
Nitrogen-containing compounds, with their inherent nucleophilicity, are expected to react readily with N-Nitrosomethyl-(2-tosyloxyethyl)amine. Primary and secondary amines, for instance, can be alkylated to yield the corresponding more substituted amines. This reaction, however, can be complicated by the potential for over-alkylation, a common issue in the N-alkylation of amines. The reaction would proceed via a standard SN2 mechanism, where the lone pair of the nitrogen atom attacks the carbon bearing the tosylate, leading to the formation of a new carbon-nitrogen bond.
Oxygen-centered nucleophiles, such as alkoxides and phenoxides, are also anticipated to react with N-Nitrosomethyl-(2-tosyloxyethyl)amine to form ethers. The reaction would involve the displacement of the tosylate group by the oxygen nucleophile. A notable example of a reaction with an oxygen-centered nucleophile is acetolysis, which has been studied for a related compound, (S)-N-methyl-N-nitroso-2-(tosyloxy)-propylamine. In this reaction, the acetate ion acts as the nucleophile. unl.edu
| Nucleophile Class | Example Nucleophile | Expected Product Structure |
| Carbon-Centered | Ketone Enolate | R-CO-CH(CH₂CH₂N(CH₃)NO)-R' |
| Nitrogen-Centered | Secondary Amine (R₂NH) | R₂N⁺H-CH₂CH₂N(CH₃)NO TsO⁻ |
| Oxygen-Centered | Acetate (AcO⁻) | AcO-CH₂CH₂N(CH₃)NO |
Regioselectivity and Stereoselectivity in Alkylation Processes
The regioselectivity of alkylation with N-Nitrosomethyl-(2-tosyloxyethyl)amine is directed by the tosylate group, making the carbon atom to which it is attached the primary site of nucleophilic attack.
Rearrangement Reactions and Cyclization Pathways
As alluded to in the discussion of stereoselectivity, N-Nitrosomethyl-(2-tosyloxyethyl)amine and related β-substituted nitrosamines are prone to intramolecular cyclization. This is a key feature of their reactivity. The process is initiated by the nucleophilic participation of the oxygen atom of the N-nitroso group, which attacks the electrophilic carbon bearing the tosylate leaving group. unl.edunih.gov
The formation of such electrophilic oxadiazolium ions is a recognized pathway in the chemistry of β-oxidized nitrosamines. nih.gov This intramolecular transformation activates the molecule for nucleophilic attack and governs the stereochemical outcome of the reaction.
Article on N-Nitrosomethyl-(2-tosyloxyethyl)amine Remains Elusive in Scientific Literature
Despite extensive searches of chemical databases and scholarly articles, detailed information regarding the reactivity and synthetic transformations of the chemical compound N-Nitrosomethyl-(2-tosyloxyethyl)amine is not available in the public domain. As a result, a comprehensive article focusing on its specific intramolecular rearrangements, cycloaddition reactions, and controlled degradation for synthetic utility cannot be generated at this time.
The inquiry sought to detail specific aspects of the compound's chemical behavior, structured around the following outline:
Controlled Degradation and Controlled Product Formation Studies (focus on synthetic utility)
While general information on the reactivity of N-nitroso compounds is well-documented, specific research findings, including data tables and detailed experimental results for N-Nitrosomethyl-(2-tosyloxyethyl)amine, are absent from the surveyed literature. N-nitroso compounds are a known class of organic molecules characterized by the N-N=O functional group. Their chemistry is diverse, encompassing a range of reactions that are often influenced by the substituents attached to the nitrogen atom. The tosyloxy group (-OTs) is an excellent leaving group in nucleophilic substitution and elimination reactions, and its presence in a molecule like N-Nitrosomethyl-(2-tosyloxyethyl)amine would be expected to confer significant reactivity.
Conceptually, the presence of both a nitrosamine and a tosyloxy group in the same molecule suggests the potential for interesting intramolecular reactions. For instance, the nitrogen or oxygen atoms of the nitroso group could potentially act as internal nucleophiles, displacing the tosyloxy group to form cyclic products. However, without experimental data, any discussion of such transformations remains speculative.
Similarly, while nitrosamines can participate in various chemical transformations, specific examples of cycloaddition reactions directly involving the nitrosamine moiety of N-Nitrosomethyl-(2-tosyloxyethyl)amine have not been reported. Likewise, studies on its controlled degradation for specific synthetic outcomes are not described in the available scientific literature.
One study on a related compound, tosylated N-nitrosobis(2-hydroxypropyl)amine, indicated that such molecules can act as alkylating agents. This suggests that N-Nitrosomethyl-(2-tosyloxyethyl)amine might also exhibit alkylating properties, but specific studies to confirm and characterize this behavior are lacking.
Advanced Analytical Methodologies for Mechanistic and Synthetic Studies
Spectroscopic Techniques for In Situ Reaction Monitoring
In situ spectroscopic methods are indispensable for observing reactions as they happen, providing direct evidence for proposed mechanistic pathways without the need for isolating unstable intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for tracking the progress of reactions in solution and identifying the structure of intermediates and final products. For reactions involving N-Nitrosomethyl-(2-tosyloxyethyl)amine, ¹H and ¹³C NMR can monitor the disappearance of starting material and the appearance of products by observing changes in chemical shifts and coupling constants.
The use of hyperpolarized ¹⁵N NMR, a technique that dramatically enhances signal intensity, is particularly relevant for studying nitrosamines. nih.gov This method allows for real-time monitoring of reactions involving ¹⁵N-labeled compounds, providing detailed insight into reaction kinetics and the formation of nitrogen-containing intermediates, such as diazonium salts, which could be relevant in the decomposition pathways of N-Nitrosomethyl-(2-tosyloxyethyl)amine. nih.gov For instance, monitoring the characteristic ¹⁵N chemical shifts could confirm the integrity of the nitroso group or detect its transformation or cleavage during a reaction.
Table 1: Postulated ¹H NMR Spectral Data for N-Nitrosomethyl-(2-tosyloxyethyl)amine and Potential Intermediates Note: These are estimated values and can vary based on solvent and other experimental conditions.
| Compound/Intermediate | Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| N-Nitrosomethyl-(2-tosyloxyethyl)amine | -CH₃ (Nitroso) | 3.1 - 3.8 (syn/anti isomers) | s | N/A |
| -N-CH₂- | 3.9 - 4.1 | t | ~5-6 | |
| -CH₂-O- | 4.3 - 4.5 | t | ~5-6 | |
| -CH₃ (Tosyl) | 2.4 | s | N/A | |
| Aromatic (Tosyl) | 7.4 (d), 7.8 (d) | d | ~8 | |
| Intermediate: Ethylene (B1197577) Glycol Monotosylate | -CH₂-OH | 3.7 | t | ~5 |
| -CH₂-O- | 4.2 | t | ~5 | |
| Product: Methylamine (B109427) | -CH₃ | 2.5 | s | N/A |
Mass spectrometry (MS) is a highly sensitive technique crucial for identifying compounds by their mass-to-charge ratio (m/z). It is particularly useful for detecting trace-level products and characterizing reactive intermediates formed during chemical transformations. The mass spectra of N-nitroso compounds have been studied extensively, revealing characteristic fragmentation patterns. osti.govnih.gov
For aliphatic nitrosamines, common fragmentation includes the loss of the nitroso group (•NO, 30 Da) or a hydroxyl radical (•OH, 17 Da), as well as alpha-cleavage adjacent to the nitrogen atom. nih.gov In the case of N-Nitrosomethyl-(2-tosyloxyethyl)amine, mass spectrometry could be used to:
Confirm the mass of the parent molecule.
Identify key fragments that provide structural information, such as the loss of the tosylate group (TsO⁻, 171 Da) or cleavage of the ethyl chain.
Detect reaction products by coupling the mass spectrometer to a chromatographic system (LC-MS or GC-MS).
Table 2: Predicted Mass Spectral Fragmentation for N-Nitrosomethyl-(2-tosyloxyethyl)amine Based on common fragmentation patterns of N-nitrosamines. osti.govnih.gov
| m/z Value | Ion Identity | Fragmentation Pathway |
|---|---|---|
| 258 | [M]⁺ | Molecular Ion |
| 228 | [M - NO]⁺ | Loss of nitroso radical |
| 103 | [CH₃N(NO)CH₂CH₂]⁺ | Cleavage of C-O bond |
| 87 | [M - OTs]⁺ | Loss of tosyloxy group |
| 74 | [CH₃N(NO)CH₂]⁺ | Alpha-cleavage |
| 42 | [CH₂N-CH₃]⁺ | Alpha-cleavage fragment |
| 30 | [NO]⁺ | Nitroso group fragment |
Chromatographic Methods for Complex Mixture Separation and Quantification
Chromatographic techniques are essential for separating the individual components of a complex reaction mixture, allowing for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of organic reactions, especially for compounds that are non-volatile or thermally sensitive, such as N-Nitrosomethyl-(2-tosyloxyethyl)amine. By taking aliquots from a reaction mixture at various time points, HPLC analysis can quantify the consumption of reactants and the formation of products. researchgate.net
A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient. Detection is commonly achieved using a UV detector, as the tosyl group in the target molecule provides a strong chromophore. This method allows for the creation of kinetic profiles for the reaction under investigation. Novel HPLC methods combined with chemiluminescence detection after post-column nitrosation have achieved extremely low detection limits for secondary amines, a technique that could be adapted to study the degradation of nitrosamines back to their precursor amines. nih.gov
Table 3: Typical HPLC Parameters for Nitrosamine (B1359907) Analysis General conditions adaptable for N-Nitrosomethyl-(2-tosyloxyethyl)amine.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar organic molecules. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at ~230 nm or ~254 nm | The aromatic tosyl group provides strong UV absorbance for detection. |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the method of choice for the analysis of volatile and semi-volatile N-nitrosamines. mac-mod.com While N-Nitrosomethyl-(2-tosyloxyethyl)amine itself is likely not sufficiently volatile for direct GC analysis due to its high molecular weight and polarity, the technique is invaluable for identifying any smaller, more volatile byproducts that may form during its synthesis or decomposition.
For example, if a reaction pathway leads to the formation of smaller volatile nitrosamines like N-nitrosodimethylamine (NDMA), GC-MS would be the ideal method for detection and quantification. nih.govrestek.com Methods for analyzing volatile nitrosamines often involve extraction followed by analysis using a capillary column designed for polar analytes, with detection limits reaching the low µg/kg (ppb) range. nih.govrestek.com
Table 4: GC-MS/MS Conditions for Analysis of Common Volatile Nitrosamines Applicable for detecting potential volatile byproducts. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Column | e.g., DB-624 or similar (30 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Direct Liquid Injection |
| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 240°C) |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Advanced Techniques for Elucidating Transient Species
The mechanistic study of N-Nitrosomethyl-(2-tosyloxyethyl)amine may involve highly reactive, short-lived intermediates that cannot be observed by conventional NMR or chromatography. The decomposition of nitrosamides and nitrosamines can proceed through various pathways, including acid-catalyzed denitrosation or homolytic bond fission. sci-hub.sersc.org
Elucidating these transient species requires specialized techniques:
Electron Spin Resonance (ESR) Spectroscopy: If the reaction involves radical intermediates, such as those formed by the homolytic cleavage of the N-NO bond, ESR is the primary technique for their direct detection and characterization. sci-hub.se
Stopped-Flow Spectroscopy: This technique allows for the rapid mixing of reactants and immediate spectroscopic measurement (UV-Vis, fluorescence), enabling the study of reaction kinetics on a millisecond timescale. It is ideal for observing the formation and decay of colored or fluorescent transient intermediates.
Computational Chemistry: Quantum mechanical calculations can model reaction pathways, predict the structures and energies of transition states and intermediates, and help interpret experimental data. freethinktech.com For example, computational studies have been used to elucidate the formation mechanism of NDMA from various precursors. freethinktech.com
Transnitrosation Trapping Experiments: The transfer of the nitroso group to a trapping agent (e.g., a secondary amine or thiol) can provide indirect evidence for a denitrosation mechanism. organic-chemistry.org The formation of a new nitrosamine or S-nitrosothiol, which can be detected by HPLC or MS, confirms the lability of the nitroso group on the original compound. organic-chemistry.org
By employing this suite of advanced analytical methods, researchers can construct a detailed picture of the chemical behavior of N-Nitrosomethyl-(2-tosyloxyethyl)amine, from its synthetic preparation to its mechanistic degradation pathways.
Synthetic Applications and Analog Development
Utilization as a Versatile Synthetic Reagent and Building Block
The dual reactivity of N-Nitrosomethyl-(2-tosyloxyethyl)amine, stemming from the electrophilic carbon bearing the tosylate leaving group and the multifaceted reactivity of the nitrosoamine moiety, positions it as a potentially valuable tool for synthetic chemists.
The structure of N-Nitrosomethyl-(2-tosyloxyethyl)amine is well-suited for the construction of various nitrogen-containing heterocyclic systems. The presence of a two-carbon chain attached to a nitrogen atom, equipped with a good leaving group (tosylate), makes it an ideal precursor for cyclization reactions.
One plausible application is in the synthesis of substituted piperazines and morpholines. For instance, reaction with a primary amine could proceed via initial N-alkylation at the tosylated carbon, followed by denitrosation and subsequent intramolecular cyclization. The nitroso group can be removed under various conditions, including reduction or acid-catalyzed denitrosation, to unveil the secondary amine required for ring closure. usu.eduorganic-chemistry.orgnih.gov
Furthermore, the nitrosoamine functionality itself can participate in cycloaddition reactions. N-nitrosamines are known to generate azomethine imines upon treatment with a base, which can then undergo [3+2] cycloaddition with suitable dipolarophiles to afford five-membered heterocyclic rings such as pyrazolidines. nih.gov The tosylate group could be retained in the product for further functionalization.
Table 1: Potential Heterocyclic Systems from N-Nitrosomethyl-(2-tosyloxyethyl)amine
| Reactant | Proposed Reaction Pathway | Resulting Heterocycle |
| Primary Amine (R-NH₂) | 1. N-Alkylation 2. Denitrosation 3. Intramolecular Cyclization | N-Substituted Piperazine |
| Dimerization of in situ generated azomethine imine | 1. Base-induced elimination 2. [3+3] Dimerization | Tetrahydro-1,2,4,5-tetrazine |
| Alkenes/Alkynes | 1. Formation of azomethine imine 2. [3+2] Cycloaddition | Pyrazolidine/Pyrazoline |
Note: The reactivity described in this table is based on the known chemistry of analogous N-nitrosamines and has been extrapolated to N-Nitrosomethyl-(2-tosyloxyethyl)amine.
Beyond simple heterocycles, N-Nitrosomethyl-(2-tosyloxyethyl)amine could serve as a key building block in the assembly of more intricate molecular frameworks. The tosylate group allows for its incorporation into larger molecules via nucleophilic substitution, while the nitrosoamine functionality can be carried through several synthetic steps and transformed at a later stage.
For example, the α-carbon to the nitroso group can be deprotonated with a strong base to form a lithiated species. nih.gov This nucleophilic carbon can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. nih.gov This strategy would allow for the elaboration of the side chain attached to the nitrogen atom, leading to the synthesis of complex amines after a subsequent denitrosation step.
Synthesis and Reactivity of N-Nitrosomethyl-(2-tosyloxyethyl)amine Analogs and Derivatives
The synthetic potential of this scaffold can be significantly expanded by modifying its core structure. The synthesis of analogs and derivatives would allow for a fine-tuning of its reactivity and the introduction of additional functional groups.
The synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine would likely begin with the nitrosation of N-methyl-2-aminoethanol to form N-nitrosomethyl-(2-hydroxyethyl)amine. researchgate.net Subsequent reaction with p-toluenesulfonyl chloride in the presence of a base would yield the desired product.
By varying the starting amino alcohol, a wide range of analogs can be prepared. For instance, using different N-alkyl-2-aminoethanols would lead to analogs with different alkyl groups on the nitrogen. Similarly, employing different sulfonyl chlorides (e.g., mesyl chloride, triflyl chloride) would alter the leaving group, thereby modulating the electrophilicity of the terminal carbon.
Table 2: Proposed Analogs of N-Nitrosomethyl-(2-tosyloxyethyl)amine
| N-Alkyl Group | Leaving Group | Analog Name |
| Ethyl | Tosylate | N-Nitrosoethyl-(2-tosyloxyethyl)amine |
| Propyl | Tosylate | N-Nitrosopropyl-(2-tosyloxyethyl)amine |
| Methyl | Mesylate | N-Nitrosomethyl-(2-mesyloxyethyl)amine |
| Methyl | Triflate | N-Nitrosomethyl-(2-triflyloxyethyl)amine |
A key aspect in the development of new synthetic reagents is understanding their compatibility with various functional groups. The reactivity of N-nitrosamines is generally tolerant of a range of functionalities. organic-chemistry.org However, the conditions required for some transformations of the nitrosoamine group, such as strong acid or base, may not be compatible with sensitive functional groups elsewhere in the molecule.
For instance, the denitrosation of N-nitrosamines can be achieved under mild, metal-free conditions using reagents like ethanethiol and p-toluenesulfonic acid, which show good tolerance for functional groups such as nitro, nitrile, and ketone. organic-chemistry.org This suggests that analogs of N-Nitrosomethyl-(2-tosyloxyethyl)amine containing these functionalities could be selectively deprotected.
Strategies for Enhancing Selectivity and Efficiency in Chemical Transformations
To maximize the synthetic utility of N-Nitrosomethyl-(2-tosyloxyethyl)amine and its analogs, it is crucial to control the chemoselectivity of their reactions. The presence of multiple reactive sites necessitates careful selection of reaction conditions.
For instance, in reactions with nucleophiles, the outcome can be directed towards either attack at the tosylated carbon or at the nitroso-nitrogen. nih.gov The use of soft nucleophiles would likely favor substitution at the carbon, while hard, organometallic nucleophiles might preferentially attack the nitrogen atom. nih.gov
The choice of solvent and temperature can also play a critical role in directing the reaction pathway. For example, in the formation of azomethine imines for cycloaddition reactions, the choice of base and solvent can influence the stability and reactivity of the dipole.
Emerging Research Directions and Future Perspectives in N Nitrosomethyl 2 Tosyloxyethyl Amine Chemistry
Development of Green and Sustainable Synthetic Routes
The synthesis of N-nitrosamines, including N-Nitrosomethyl-(2-tosyloxyethyl)amine, has traditionally involved methods that may not align with modern principles of green chemistry. Recognizing this, a significant research thrust is the development of more environmentally benign and sustainable synthetic pathways.
One promising approach is the adoption of solvent-free reaction conditions . rsc.orgrsc.org The elimination of volatile and often toxic organic solvents not only reduces environmental pollution but can also lead to higher yields and more cost-effective processes. rsc.org For instance, the use of tert-butyl nitrite (B80452) (TBN) has been reported as an efficient reagent for the N-nitrosation of secondary amines under solvent-, metal-, and acid-free conditions. rsc.org This method demonstrates broad substrate scope and excellent yields, with the added benefit of being compatible with sensitive functional groups. rsc.org Such a methodology could potentially be adapted for the synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine, minimizing waste and exposure risks. rsc.org
Another key area of development is the implementation of flow chemistry . asymchem.comcomchart.compharmtech.comnih.govchemanager-online.com Continuous flow reactors offer significant advantages over traditional batch processing, particularly for hazardous reactions. comchart.compharmtech.com The small reaction volumes and high surface-area-to-volume ratios in microreactors enhance heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risk of runaway reactions. comchart.comchemanager-online.com For a compound like N-Nitrosomethyl-(2-tosyloxyethyl)amine, which contains a reactive tosyloxy leaving group and a potentially hazardous nitrosamine (B1359907) moiety, flow chemistry presents a pathway to safer and more efficient production. asymchem.comnih.gov This technology also facilitates the in-situ generation and immediate consumption of unstable intermediates, further enhancing safety. nih.gov
The principles of green chemistry also emphasize minimizing energy requirements. researchgate.net Microwave-assisted synthesis, which can accelerate reaction rates and improve yields, is another avenue being explored for the synthesis of nitro and nitroso compounds. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for N-Nitrosamines
| Feature | Traditional Batch Synthesis | Green Synthetic Routes (Flow Chemistry, Solvent-Free) |
| Solvent Use | Often requires large volumes of volatile organic solvents. | Minimal or no solvent required, reducing waste and environmental impact. rsc.orgrsc.org |
| Safety | Higher risk of thermal runaways and exposure to hazardous materials. | Intrinsically safer due to small reaction volumes and better process control. comchart.compharmtech.com |
| Efficiency | Can have lower yields and require complex purification. | Often leads to higher yields, better selectivity, and easier automation. rsc.orgcomchart.com |
| Energy Consumption | May require prolonged heating or cooling of large reaction masses. | Can be more energy-efficient, especially with techniques like microwave heating. researchgate.net |
| Waste Generation | Generates significant solvent and byproduct waste. | Significantly reduces waste streams, aligning with atom economy principles. rsc.org |
Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Analogs
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new compounds with desired characteristics. nih.gov For N-nitrosamines, these computational tools are particularly valuable for assessing potential toxicity and guiding the synthesis of novel analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling has been a cornerstone in predicting the biological activity of chemical compounds. nih.govnih.govmdpi.comsciforum.net For N-nitroso compounds, QSAR models are being developed to predict their carcinogenic potency. nih.govnih.govsciforum.net These models utilize a variety of molecular descriptors, including constitutional, topological, and quantum-chemical parameters, to establish a mathematical relationship between the chemical structure and its biological effect. nih.govnih.gov For instance, studies have shown that descriptors related to hydrophobicity, electrostatic interactions, and molecular size are important for predicting the toxicity of nitroaromatic compounds, a related class of chemicals. mdpi.com
More advanced machine learning algorithms , such as support vector machines (SVM) and neural networks, are being employed to build more accurate and predictive models for the carcinogenicity of N-nitroso compounds. nih.govbiorxiv.org These models can achieve high prediction accuracies, aiding in the early-stage risk assessment of new N-nitrosamine analogs. nih.govbiorxiv.org For a compound like N-Nitrosomethyl-(2-tosyloxyethyl)amine, such models could predict its potential mutagenicity and guide the design of safer alternatives by modifying its structural features. nih.gov
Beyond toxicity prediction, AI and ML are also being used for the in silico prediction of reaction pathways and product formation . nih.govjst.go.jp Software based on expert knowledge can predict the degradation pathways of pharmaceuticals and the potential for N-nitrosamine formation. nih.govjst.go.jp This predictive capability is crucial for identifying potential risks in synthetic routes and for designing novel analogs of N-Nitrosomethyl-(2-tosyloxyethyl)amine with altered reactivity profiles. acs.org Quantum chemical calculations, often used in conjunction with ML models, provide detailed insights into the mechanisms of activation for N-nitrosamines, helping to understand the electronic and steric factors that influence their reactivity. acs.orgusp.orgfrontiersin.org
Table 2: Machine Learning Models in Nitrosamine Research
| Model Type | Application | Predicted Property | Relevance to N-Nitrosomethyl-(2-tosyloxyethyl)amine |
| QSAR | Toxicity Prediction | Carcinogenic Potency (TD50) nih.govnih.govsciforum.net | Early-stage hazard identification and risk assessment. |
| Support Vector Machines (SVM) | Carcinogenicity Classification | Carcinogenic/Non-carcinogenic nih.govbiorxiv.org | Prioritizing synthetic targets and guiding analog design towards reduced toxicity. |
| Neural Networks | Toxicity Prediction | Carcinogenicity nih.gov | Building robust predictive models for a wide range of nitrosamine structures. |
| Expert Systems | Reaction Pathway Prediction | Formation of N-nitrosamines from precursors nih.govjst.go.jp | Identifying potential side reactions and impurities in the synthesis of the target compound. |
| Quantum Chemistry (DFT) | Reactivity Analysis | Activation energies, reaction mechanisms acs.orgmtu.edu | Understanding the fundamental reactivity and potential biological interactions. |
Advanced In Situ Characterization Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes and controlling product outcomes. Advanced in situ characterization techniques that allow for real-time monitoring of chemical reactions are becoming indispensable tools in the study of N-nitrosamine chemistry.
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.comnih.govedinst.comspecac.comresearchgate.net By providing a continuous stream of data, in situ FTIR enables the elucidation of reaction kinetics, pathways, and the influence of various reaction parameters. mt.com This is particularly useful for studying the synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine, as it would allow for the direct observation of the formation of the N-nitroso group and the consumption of the starting amine. This technique is also valuable for studying catalytic reactions, providing insights into the behavior of species adsorbed on a catalyst surface. specac.comresearchgate.net
In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the molecules present in a reaction mixture. rsc.orgnumberanalytics.comrsc.orgiastate.edumagritek.com Flow NMR, where the reaction mixture is continuously circulated through the NMR spectrometer, is particularly well-suited for real-time reaction monitoring. rsc.org This technique is non-invasive and can provide quantitative data on the concentrations of various species, making it ideal for kinetic studies and for identifying transient intermediates that might be missed by offline analysis methods. numberanalytics.comiastate.edumagritek.com The application of in situ NMR to the synthesis of N-Nitrosomethyl-(2-tosyloxyethyl)amine could provide a wealth of information about the reaction mechanism and help to optimize reaction conditions for improved yield and purity.
The combination of these in situ techniques provides a comprehensive picture of a chemical transformation as it happens, moving beyond the static analysis of starting materials and final products.
Table 3: Advanced In Situ Characterization Techniques
| Technique | Information Provided | Application in N-Nitrosomethyl-(2-tosyloxyethyl)amine Chemistry |
| In situ FTIR | Functional group analysis, reaction kinetics, intermediate tracking. mt.comnih.gov | Real-time monitoring of the nitrosation reaction and catalyst surface chemistry. specac.comresearchgate.net |
| In situ NMR | Detailed molecular structure, quantitative concentration data, kinetic analysis. numberanalytics.comrsc.org | Elucidation of reaction mechanisms, identification of transient intermediates, and process optimization. rsc.orgmagritek.com |
| Raman Spectroscopy | Vibrational modes, complementary to FTIR, good for aqueous systems. rsc.org | Studying reactions in aqueous media and analyzing symmetric molecular vibrations. |
Exploration of New Catalytic Systems for Nitrosamine Transformations
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new transformations and more efficient chemical processes. The development of novel catalytic systems for the transformation of N-nitrosamines is an active area of research with implications for both synthesis and remediation.
Electrocatalytic reduction has emerged as a promising method for the decomposition of N-nitrosamines. acs.orgnih.govacs.orgdigitellinc.comresearchgate.net This technique uses an electric current to drive the reduction of the nitroso group, often converting the nitrosamine into the corresponding secondary amine. nih.govresearchgate.net Researchers are exploring various electrode materials, such as carbon-based electrodes and metal-functionalized carbon nanotubes, to improve the efficiency and selectivity of this process. acs.orgacs.org Such systems could potentially be used to selectively remove the nitroso group from N-Nitrosomethyl-(2-tosyloxyethyl)amine or to synthesize related compounds.
Photocatalysis offers another avenue for the transformation of N-nitrosamines. mtu.edunih.govoak.go.krpacewater.comnih.gov This process utilizes light to activate a catalyst, which then initiates the degradation of the nitrosamine. nih.govoak.go.kr For example, UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO2) can generate highly reactive species that effectively break down nitrosamines. pacewater.com Quantum mechanical calculations are being used to gain mechanistic insight into the degradation pathways initiated by both UV photolysis and photocatalysis. mtu.edunih.gov
Metal-catalyzed transformations are also being investigated for their potential to functionalize or degrade N-nitrosamines. nih.govresearchgate.netresearchgate.netarxiv.orgacs.org Various transition metals, including palladium, nickel, and ruthenium, have shown catalytic activity in the reduction of the N-nitroso group. researchgate.netarxiv.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitrosamines to the corresponding hydrazines. acs.org Furthermore, the N-nitroso group can act as a directing group in metal-catalyzed C-H activation reactions, enabling the functionalization of the molecule at specific positions. nih.govresearchgate.net This opens up possibilities for the synthesis of novel derivatives of N-Nitrosomethyl-(2-tosyloxyethyl)amine with unique properties.
Table 4: Novel Catalytic Systems for Nitrosamine Transformations
| Catalytic System | Transformation | Mechanism | Potential Application for N-Nitrosomethyl-(2-tosyloxyethyl)amine |
| Electrocatalysis | Reduction to secondary amines. nih.govresearchgate.net | Electron transfer at an electrode surface. acs.orgacs.org | Selective denitrosation or synthesis of related amines. |
| Photocatalysis | Degradation to smaller molecules. nih.govoak.go.krpacewater.com | Generation of reactive oxygen species upon light absorption. pacewater.comnih.gov | Remediation of waste streams or controlled degradation. |
| Metal Catalysis (e.g., Pd, Ni, Ru) | Reduction to hydrazines or amines; C-H activation. nih.govresearchgate.netacs.org | Hydrogenation or directed bond formation. researchgate.netarxiv.org | Synthesis of novel analogs and functionalized derivatives. |
Q & A
Q. What analytical methods are most effective for detecting and quantifying N-Nitrosomethyl-(2-tosyloxyethyl) amine in pharmaceutical or biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:
- Sample Preparation: Use solid-phase extraction (SPE) to isolate the compound from complex matrices.
- Internal Standards: Deuterated analogs (e.g., d8-labeled nitrosamines) improve accuracy .
- Validation Parameters: Ensure limits of detection (LOD) ≤ 1 ppb and limits of quantification (LOQ) ≤ 3 ppb, per regulatory guidelines .
Q. Table 1: Analytical Performance of Common Techniques
| Method | LOD (ppb) | LOQ (ppb) | Matrix Applicability | Reference |
|---|---|---|---|---|
| LC-MS/MS | 0.1 | 0.3 | APIs, biological fluids | |
| GC-HRMS | 0.5 | 1.5 | Environmental samples | |
| HPLC-UV | 10 | 30 | Bulk chemicals |
Q. What structural features of this compound contribute to its carcinogenicity?
Methodological Answer: The compound’s carcinogenicity arises from:
- N-Nitroso Group: Forms reactive diazonium ions that alkylate DNA, primarily targeting guanine at the N<sup>7</sup> position .
- Tosyloxyethyl Side Chain: Enhances electrophilicity, facilitating DNA cross-linking. Studies in rats show dose-dependent hepatic DNA adducts persisting >72 hours post-exposure .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported carcinogenic potencies of this compound across species?
Methodological Answer: Address interspecies variability via:
- Metabolic Profiling: Compare hepatic S9 fractions from rats, mice, and humans to identify species-specific activation pathways (e.g., cytochrome P450 isoforms) .
- Dose-Ranging Studies: Use isotopic labeling (e.g., <sup>14</sup>C) to track adduct formation and repair kinetics in vivo .
- Computational Modeling: Apply physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to human risk .
Q. What strategies prevent artifactual formation of this compound during synthesis of amine-containing APIs?
Methodological Answer: Mitigate nitrosation by:
Q. Table 2: Conditions Influencing Nitrosamine Formation
| Factor | Risk-Promoting Range | Risk-Mitigating Range | Reference |
|---|---|---|---|
| pH | 5–8 | <3 or >10 | |
| Temperature | >40°C | <25°C | |
| Nitrite Concentration | >10 ppm | <1 ppm |
Q. How do researchers validate the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
- Analytical Monitoring: Use LC-MS/MS to quantify degradation products (e.g., methylvinyl ketone from β-elimination) .
- Statistical Analysis: Apply Arrhenius kinetics to predict shelf-life under long-term storage .
Q. What mechanistic insights explain the persistence of DNA adducts induced by this compound?
Methodological Answer: The tosyloxyethyl group stabilizes adducts via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
